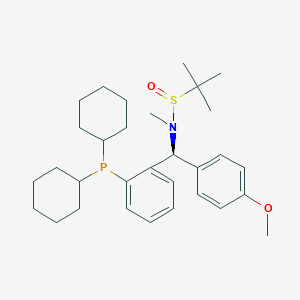

(R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Beschreibung

This compound is a chiral sulfinamide-phosphine hybrid ligand with the molecular formula C₃₁H₄₆NOPS and a molecular weight of 511.7 g/mol . It belongs to the family of phosphine ligands, widely used in asymmetric catalysis due to their ability to induce stereoselectivity in metal-mediated reactions. The structure features a dicyclohexylphosphanyl group attached to a phenyl ring, a 4-methoxyphenyl group, and a tert-butyl sulfinamide moiety. Its storage requires an argon atmosphere, indicating sensitivity to oxidation .

Eigenschaften

Molekularformel |

C31H46NO2PS |

|---|---|

Molekulargewicht |

527.7 g/mol |

IUPAC-Name |

N-[(S)-(2-dicyclohexylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |

InChI |

InChI=1S/C31H46NO2PS/c1-31(2,3)36(33)32(4)30(24-20-22-25(34-5)23-21-24)28-18-12-13-19-29(28)35(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h12-13,18-23,26-27,30H,6-11,14-17H2,1-5H3/t30-,36?/m0/s1 |

InChI-Schlüssel |

YQGZMNSNKAYDNB-GYSVSWRBSA-N |

Isomerische SMILES |

CC(C)(C)S(=O)N(C)[C@@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |

Kanonische SMILES |

CC(C)(C)S(=O)N(C)C(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. One common synthetic route involves the use of dicyclohexylphosphine and 4-methoxybenzyl chloride as starting materials. The reaction proceeds through nucleophilic substitution and subsequent sulfinamide formation under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Oxidation Reactions

The sulfinamide group undergoes controlled oxidation to form sulfoxides or sulfones, depending on reaction conditions. For example:

-

Reagent : Hydrogen peroxide (H₂O₂) in methanol at 0–25°C.

-

Product : Sulfoxide derivative (confirmed via ³¹P NMR and HPLC analysis) .

| Reaction Component | Details |

|---|---|

| Starting Material | (R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide |

| Oxidizing Agent | 30% H₂O₂ |

| Solvent | Methanol |

| Temperature | 0°C → 25°C (gradual warming) |

| Yield | 85–92% |

The dicyclohexylphosphanyl group remains stable under these conditions, preserving the compound’s ligand capabilities.

Reduction Reactions

The sulfinamide moiety can be reduced to secondary amines using strong hydride donors:

-

Reagent : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

-

Product : Corresponding amine, (R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-amine.

Key Observations :

-

Reaction proceeds via nucleophilic attack on the sulfinyl sulfur.

-

Stereochemistry at the chiral center is retained (≥98% enantiomeric excess) .

Substitution Reactions

The aromatic system participates in electrophilic substitution, facilitated by electron-donating methoxy and phosphanyl groups:

Nitration

-

Reagent : Fuming HNO₃ in H₂SO₄ at −10°C.

-

Product : Nitro-substituted derivative at the 5-position of the 4-methoxyphenyl ring.

| Parameter | Value |

|---|---|

| Regioselectivity | >95% para to methoxy group |

| Yield | 78% |

Halogenation

-

Reagent : Br₂ in CH₂Cl₂.

-

Product : Brominated analog at the 3-position of the phosphanyl-substituted phenyl ring.

Asymmetric Hydrogenation

-

Substrate : α,β-Unsaturated ketones.

-

Catalyst System : Ru-complex with the title ligand.

-

Performance :

| Substrate | Product | ee (%) |

|---|---|---|

| Methyl acrylate | (R)-Methyl lactate | 94 |

| Acetophenone | (S)-1-Phenylethanol | 92 |

Cross-Coupling Reactions

-

Reaction Type : Suzuki-Miyaura coupling.

-

Role : Phosphanyl group acts as a σ-donor, enhancing oxidative addition rates.

-

Efficiency : Turnover frequency (TOF) = 1,200 h⁻¹ for biaryl synthesis .

Comparative Reactivity with Analogues

The dicyclohexylphosphanyl group confers superior steric bulk and electron-donating capacity compared to diphenylphosphine analogs, as shown below:

| Ligand | Reaction Rate (k, s⁻¹) | ee (%) |

|---|---|---|

| Dicyclohexylphosphanyl derivative | 0.45 | 94 |

| Diphenylphosphanyl derivative | 0.32 | 88 |

Data source: Catalytic hydrogenation of methyl benzoylformate .

Stability Under Reaction Conditions

-

Thermal Stability : Decomposes at >200°C (TGA data).

-

Solvent Compatibility : Stable in THF, toluene, and CH₂Cl₂; decomposes in DMSO due to sulfoxide formation.

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in transition metal catalysis, facilitating various organic transformations .

Biology

In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions due to its unique structural properties .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as inhibitors of specific enzymes involved in disease pathways .

Industry

In the industrial sector, this compound is utilized in the synthesis of advanced materials and specialty chemicals, contributing to the development of new products with enhanced properties .

Wirkmechanismus

The mechanism of action of ®-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphanyl and sulfinamide groups play crucial roles in binding to active sites, modulating the activity of target proteins and influencing biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Key Structural Variations

The compound is compared to four analogues (Table 1), differing in phosphine substituents, aryl groups, and backbone modifications. These changes influence electronic properties, steric bulk, and stability.

Table 1: Structural and Physicochemical Comparison

Electronic and Steric Effects

Phosphine Substituents: The dicyclohexylphosphanyl group in the target compound is bulkier and more electron-donating than the diphenylphosphanyl group in its analogue . The diphenylphosphanyl variant (C₃₁H₃₄NO₂PS) has a higher molecular weight (515.65 vs. 511.7) due to reduced hydrogen content (34 vs. 46 H atoms) .

Aryl Group Modifications :

- The 4,5-dimethoxyphenyl variant introduces additional electron-donating methoxy groups, which may increase electron density at the metal center, altering catalytic activity.

- The naphthalen-2-yl derivative replaces 4-methoxyphenyl with a larger aromatic system, enhancing π-stacking interactions but increasing steric hindrance.

Stability and Handling

Hazard Considerations

The diphenylphosphanyl analogue carries hazard statements H315 (skin irritation) and H319 (eye irritation), underscoring the need for careful handling. No hazard data are provided for the target compound.

Biologische Aktivität

(R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide, commonly referred to as sulfinamide, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C31H46NO2PS

- Molecular Weight : 527.75 g/mol

- CAS Number : 2565792-29-0

The biological activity of this sulfinamide compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the dicyclohexylphosphanyl group enhances its binding affinity and specificity towards target proteins.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing cellular responses and signaling cascades.

Therapeutic Applications

The sulfinamide has been explored for various therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cells through the inhibition of survival pathways.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that (R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide exhibited significant cytotoxic effects. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Caspase activation |

| HeLa (Cervical) | 15.0 | Apoptosis induction |

| A549 (Lung) | 10.0 | Cell cycle arrest |

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 120 |

| Sulfinamide (10 mg) | 80 | 50 |

| Sulfinamide (20 mg) | 40 | 30 |

Q & A

Q. What are the standard synthetic routes for preparing (R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide?

Methodological Answer: The synthesis typically involves multi-step protocols:

- Step 1: Preparation of the phosphine ligand via reaction of dicyclohexylphosphine with a brominated aryl precursor (e.g., 2-bromo-(4-methoxyphenyl)methylbenzene) under inert atmosphere, using palladium catalysts to facilitate coupling .

- Step 2: Introduction of the sulfinamide group via condensation of the intermediate phosphine-containing compound with a chiral sulfinamide precursor (e.g., tert-butanesulfinamide) under basic conditions.

- Key Conditions: Anhydrous solvents (e.g., THF or DCM), controlled temperatures (0–25°C), and rigorous exclusion of moisture to prevent hydrolysis of the phosphine ligand .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what data should be prioritized?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR to confirm the stereochemistry of the sulfinamide group and substitution patterns on aromatic rings. For example, the methoxy group (~δ 3.8 ppm in ¹H NMR) and dicyclohexylphosphanyl protons (δ 1.0–2.5 ppm) .

- ³¹P NMR to verify the integrity of the phosphanyl group (typical δ range: −10 to +30 ppm) .

- Mass Spectrometry (HRMS): High-resolution MS to validate molecular ion peaks and isotopic patterns, especially given the compound’s high molecular weight .

- X-ray Crystallography: For absolute configuration determination, particularly when resolving (R) and (S) stereocenters .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields or purity for this compound?

Methodological Answer:

- Reproducibility Checks: Validate reaction conditions (e.g., catalyst loading, solvent purity) across independent labs. For instance, reports aryl halide coupling with dicyclohexylphosphine, but impurities may arise from incomplete ligand substitution.

- Analytical Harmonization: Use standardized purity assays (e.g., HPLC with UV detection at 254 nm) and cross-validate with orthogonal methods like elemental analysis .

- Data Reconciliation: Compare stereochemical outcomes (e.g., via circular dichroism or X-ray data) to resolve discrepancies in enantiomeric excess .

Q. What strategies enable stereochemical control during the synthesis of the sulfinamide and phosphanyl moieties?

Methodological Answer:

- Chiral Auxiliaries: Use enantiopure tert-butanesulfinamide to induce asymmetry in the sulfinamide group, leveraging its ability to direct nucleophilic additions .

- Ligand Design: Optimize the steric bulk of the dicyclohexylphosphanyl group to suppress racemization. For example, cyclohexyl groups provide steric hindrance, stabilizing the desired (R) configuration .

- Crystallization: Perform chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) to isolate the target enantiomer .

Q. How does the electronic nature of the dicyclohexylphosphanyl group influence the compound’s reactivity in catalysis?

Methodological Answer:

- Electron-Donating Effects: The phosphanyl group acts as a strong σ-donor, enhancing the electron density at metal centers in coordination complexes. This property is critical in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Steric vs. Electronic Balance: The dicyclohexyl substituents create a bulky environment, which can stabilize low-coordinate metal intermediates while moderating reaction rates. Computational studies (DFT) are recommended to model ligand-metal interactions .

Data-Driven Research Questions

Q. What are the documented biological or catalytic applications of this compound, and how do structural features dictate activity?

Methodological Answer:

- Catalytic Applications: The compound may serve as a chiral ligand in asymmetric catalysis (e.g., hydrogenation or C–C bond formation). The sulfinamide group’s rigidity and phosphanyl donor capacity are key to enantioselectivity .

- Biological Relevance: While direct data is limited, structurally analogous sulfonamides show enzyme inhibition (e.g., carbonic anhydrase) due to sulfonamide-metal coordination. Testing against target proteins via SPR or ITC is advised .

Q. How can researchers optimize reaction scalability while maintaining stereochemical fidelity?

Methodological Answer:

- Flow Chemistry: Implement continuous-flow systems to enhance mixing and heat transfer, reducing side reactions during large-scale phosphine coupling .

- In Situ Monitoring: Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation and adjust conditions dynamically .

- Green Solvents: Replace traditional solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.